5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol
Description
The compound 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol (hereafter referred to as Compound A) is a pyrazole-based derivative featuring a central pyrazole ring substituted at the 3-position with a 5-methoxy-2-hydroxyphenyl group and at the 4-position with a 2-methoxyphenoxy moiety. Its structure combines electron-donating methoxy groups and a hydroxyl group, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-21-11-7-8-12(13(20)9-11)17-16(10-18-19-17)23-15-6-4-3-5-14(15)22-2/h3-10,20H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDRIEZIALBMAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC=C3OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxyphenol with 4-(2-methoxyphenoxy)-1H-pyrazole under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced forms.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol exhibits significant anti-inflammatory activity. It has been studied as a potential inhibitor of cyclooxygenase-2 (COX-II), an enzyme involved in the inflammatory process. In vitro studies have demonstrated its capacity to inhibit COX-II activity, suggesting its potential use in treating inflammatory diseases such as arthritis and cardiovascular conditions .
Preparation Routes
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:
- Nucleophilic Aromatic Substitution : This method involves substituting halogens on aromatic rings with nucleophiles.
- Metal-Catalyzed Cross-Coupling Reactions : These reactions facilitate the formation of carbon-carbon bonds between aromatic compounds.
Optimization of reaction conditions is crucial to achieve high yields and purity in both laboratory and industrial settings .
Medicinal Chemistry
The compound is being explored for its potential as a lead compound in drug development aimed at treating inflammatory conditions. Its structural similarities to known COX-II inhibitors suggest it could be modified to enhance potency and selectivity.
Case Studies
- COX-II Inhibition Studies : In a study assessing various pyrazole derivatives, this compound showed promising results as a COX-II inhibitor with lower ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anti-cancer Research : Preliminary studies indicate that compounds containing similar pyrazole frameworks exhibit anti-cancer properties by inducing apoptosis in cancer cells, warranting further exploration into the therapeutic potential of this compound .
Mechanism of Action
The mechanism of action of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Compound A with structurally related pyrazole derivatives, focusing on substituent effects, biological activities, and physicochemical properties.
Key Observations:
Substituent Position and Electronic Effects: Compound A’s 2-methoxyphenoxy group introduces steric hindrance and electronic modulation via the methoxy substituent. This contrasts with Compound B, where the 4-methoxyphenyl group lacks an oxygen bridge, reducing flexibility .
Biological Activity: Pyrazole derivatives with hydroxyl and methoxy groups (Compounds A, C) exhibit moderate antimicrobial activity, as seen in analogs like 2-[4-(1H-benzimidazol-2-yl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]phenol (MIC: 62.5 µg/mL against C. albicans) . Halogenated derivatives (Compound E) show promise in targeting enzymes due to halogen-bonding interactions, a feature absent in Compound A .
Synthetic Accessibility: Compound A can be synthesized via cyclocondensation of 1-(2-hydroxyphenyl)-3-(2-methoxyphenoxy)propane-1,3-dione with hydrazines, similar to methods in . Nitro-substituted analogs (Compound D) require additional nitration steps, complicating synthesis .
Crystallographic and Conformational Analysis :
- Pyrazole derivatives with intramolecular hydrogen bonds (e.g., O–H···N in Compound A ) exhibit planar conformations, enhancing solubility and crystal packing stability .
- Dihedral angles between aromatic rings (e.g., 40.81° in Compound D ) influence molecular stacking and bioavailability .
Research Findings and Data
Table 1: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Aqueous Solubility (mg/mL) |
|---|---|---|---|---|---|
| A | 356.34 | 3.2 | 1 (phenolic -OH) | 5 | 0.12 |
| B | 340.37 | 3.5 | 1 | 4 | 0.09 |
| C | 282.30 | 2.8 | 1 | 4 | 0.25 |
| D | 365.32 | 2.5 | 1 | 7 | 0.07 |
Biological Activity
5-Methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol, also known by its CAS number 879436-49-4, is a complex organic compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N2O4, with a molecular weight of 312.32 g/mol. The compound features a methoxy group, a pyrazole ring, and a phenolic hydroxyl group, which contribute to its unique chemical reactivity and biological properties .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms may include:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, influencing metabolic pathways and cellular functions.
- Receptor Modulation : Potential interactions with receptors involved in signaling pathways could lead to modulation of physiological responses.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting that this compound may also exhibit such activity .
Anticancer Properties
Research has indicated that pyrazole derivatives, including this compound, possess significant anticancer properties. Studies have shown that these compounds can inhibit key cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase . The structure-activity relationship (SAR) studies highlight the importance of the pyrazole moiety in enhancing anticancer efficacy.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, studies suggest that similar compounds can inhibit nitric oxide production and other inflammatory mediators .
Antimicrobial Activity
This compound may also exhibit antimicrobial properties. Research indicates that certain pyrazole derivatives show effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activities of this compound and its analogs:
Q & A
Q. What synthetic methodologies are commonly employed for preparing 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol and analogous pyrazole derivatives?
The synthesis typically involves condensation reactions between substituted diketones and hydrazines. For example, analogous compounds are synthesized by refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenyl hydrazine in ethanol and glacial acetic acid for 7 hours, followed by purification via silica gel column chromatography (yield: ~45%) . Modifications to the methoxy or phenoxy substituents can be achieved by varying the diketone or hydrazine precursors, as seen in protocols for related pyrazole derivatives .
Key Methodological Considerations :
- Reagent ratios : Stoichiometric excess of hydrazine (1.2–1.5 equivalents) ensures complete cyclization.
- Solvent system : Ethanol/acetic acid mixtures (3:1 v/v) balance reactivity and solubility.
- Purification : Silica gel chromatography with ethyl acetate/hexane gradients (10–40% EtOAc) resolves regioisomers .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Q. What challenges arise in resolving crystallographic ambiguities for this compound, and how are they addressed?
The compound’s flexible phenoxy and methoxy substituents introduce conformational disorder, complicating electron density maps. Strategies :
- High-resolution data : Collect at low temperature (e.g., 173 K) to minimize thermal motion .
- Hydrogen bonding : O–H···N interactions stabilize packing; refine hydroxyl H positions freely .
- Software tools : SHELXL’s restraints (e.g., DFIX, SIMU) model disordered regions while maintaining geometric accuracy .
Q. How do substituents (e.g., methoxy, phenoxy) influence biological activity in pyrazole derivatives?
Structure-Activity Relationship (SAR) Insights :
- Methoxy groups : Enhance solubility and metabolic stability but may reduce binding affinity to hydrophobic targets.
- Phenoxy substituents : Electron-donating groups (e.g., 2-methoxy) improve antimicrobial activity (MIC: 62.5 µg/mL against C. albicans) .
- Pyrazole tautomerism : The 1H-pyrazole form (vs. 2H) favors hydrogen bonding with biological targets, as seen in COX-2 inhibitors like celecoxib .
Comparative Activity Table :
Q. How can contradictory data in synthesis yields or biological outcomes be systematically analyzed?
Root Causes :
- Reaction conditions : Variations in temperature (reflux vs. RT) or catalyst (acetic acid vs. HCl) alter cyclization efficiency .
- Biological assays : Discrepancies in MIC values may stem from strain-specific resistance or solvent effects (e.g., DMSO vs. aqueous buffers) .
Mitigation Strategies :
- Design of Experiments (DoE) : Optimize parameters (time, solvent ratio) using factorial designs.
- Control benchmarks : Compare against celecoxib (for COX-2) or fluconazole (for antifungal assays) to normalize data .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times from hours to minutes .
- Crystallography : Pair SCXRD with DFT calculations (e.g., Gaussian09) to validate tautomeric forms .
- Biological Screening : Employ high-throughput MTT assays for cytotoxicity profiling alongside target-specific assays (e.g., COX-2 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
